N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a bromo-substituted phenyl group, a pyridazine ring, and a piperidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of a bromine atom, it could potentially undergo reactions such as nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques : The methodology for synthesizing related pyridine derivatives involves starting from specific acids or acetylpyridines, using catalysts like piperidine for reactions, and exploring a variety of chemical reactions to yield compounds with potential biological activities (Amr, Maigali, & Abdulla, 2008). For instance, reactions with thiophene-2-carboxaldehyde, malononitrile, and different acids under refluxing conditions have been employed to synthesize analogs with analgesic and antiparkinsonian activities comparable to known drugs.
Biological Activities : Compounds synthesized from related structures have shown significant biological activities. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited promising anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Drug Discovery : Research into related compounds includes the exploration of their use as antiviral agents, showcasing the diversity in potential therapeutic applications. Specifically, stories on antiviral drug discovery have highlighted the development and evaluation of compounds for treating viral infections, offering insights into the structural requirements for antiviral activity (De Clercq, 2009).
Chemical Modifications for Enhanced Activity : The synthesis of derivatives by modifying the core structure to include various functional groups or substituents is a common strategy to enhance biological activity or pharmacokinetic properties. For instance, the discovery of soluble epoxide hydrolase inhibitors through the modification of the triazine heterocycle emphasizes the importance of specific functional groups for achieving high potency and selectivity (Thalji et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c1-13-11-16(5-6-17(13)21)22-20(26)14-7-9-25(10-8-14)19-12-15-3-2-4-18(15)23-24-19/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXYTRVASKRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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